Dihydroconiferylalcohol

Description

Significance within Natural Product Chemistry

In the realm of natural product chemistry, dihydroconiferyl alcohol is recognized as a key phenylpropanoid. cymitquimica.com Phenylpropanoids are a large class of organic compounds synthesized by plants from the amino acid phenylalanine. dokumen.pub Dihydroconiferyl alcohol is structurally related to coniferyl alcohol, one of the primary monolignols, which are the building blocks of lignin (B12514952). cymitquimica.comusda.gov It is considered an important intermediate and degradation product of lignin, a complex polymer essential for structural support in most terrestrial plants. cymitquimica.comcdnsciencepub.com Its structure, featuring a phenolic ring and an aliphatic side chain, makes it a subject of interest for understanding the biosynthesis and chemical properties of both lignin and smaller related molecules called lignans (B1203133). cymitquimica.comontosight.ai

Structure

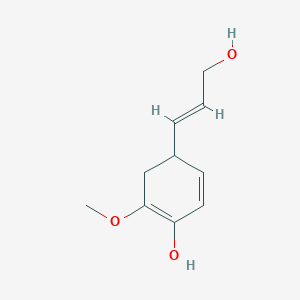

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O3 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-[(E)-3-hydroxyprop-1-enyl]-2-methoxycyclohexa-1,5-dien-1-ol |

InChI |

InChI=1S/C10H14O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,8,11-12H,6-7H2,1H3/b3-2+ |

InChI Key |

AALXOLVYFZPFPN-NSCUHMNNSA-N |

Isomeric SMILES |

COC1=C(C=CC(C1)/C=C/CO)O |

Canonical SMILES |

COC1=C(C=CC(C1)C=CCO)O |

Origin of Product |

United States |

Chemical Properties and Structure

Dihydroconiferyl alcohol is a phenolic compound with a distinct molecular architecture. cymitquimica.com Its structure consists of a guaiacyl (2-methoxyphenol) ring substituted with a 3-hydroxypropyl group. nih.gov This combination of a phenolic hydroxyl group, a methoxy (B1213986) group, and a primary alcohol function on the side chain dictates its chemical reactivity and physical properties. cymitquimica.com Depending on purity and temperature, it can be a colorless to pale yellow liquid or a solid. cymitquimica.com

Table 1: Chemical and Physical Properties of Dihydroconiferyl alcohol

| Property | Value | Source |

| IUPAC Name | 4-(3-hydroxypropyl)-2-methoxyphenol | nih.gov |

| Molecular Formula | C₁₀H₁₄O₃ | nih.gov |

| Molecular Weight | 182.22 g/mol | nih.govnih.gov |

| Appearance | White to yellow solid; Oil | medchemexpress.comchemfaces.com |

| Solubility | Slightly soluble in water; Soluble in organic solvents | cymitquimica.comfoodb.ca |

| CAS Number | 2305-13-7 | nih.gov |

Biosynthesis and Metabolic Pathways

The biosynthesis of dihydroconiferyl alcohol in plants is intrinsically linked to the phenylpropanoid pathway, which is responsible for producing monolignols for lignification. dokumen.pub Research indicates that dihydroconiferyl alcohol can be formed from coniferaldehyde (B117026). researchgate.net In vitro studies using microsomes from the developing xylem of Pinus strobus have shown that incubating coniferaldehyde with NADPH yields both coniferyl alcohol and dihydroconiferyl alcohol. researchgate.net This suggests the existence of an enzymatic reduction of the aldehyde group to an alcohol and the saturation of the side-chain double bond.

Furthermore, an NADPH-dependent enzyme activity has been reported that can convert coniferyl alcohol to dihydroconiferyl alcohol. usda.gov The exact biosynthetic route and its regulation can be complex and may vary between plant species and under different physiological conditions, such as in response to genetic mutations. For instance, a significant accumulation of dihydroconiferyl alcohol has been observed in pine mutants deficient in the enzyme cinnamyl alcohol dehydrogenase (CAD), which normally catalyzes the final step in coniferyl alcohol synthesis from coniferaldehyde. usda.govpnas.orgnih.gov This suggests that when the primary pathway to coniferyl alcohol is hindered, metabolic flux may be redirected to produce dihydroconiferyl alcohol. usda.gov

Natural Occurrence and Distribution

Dihydroconiferyl alcohol is found in a variety of plant species, often as a constituent of wood, bark, or sap. medchemexpress.comresearchgate.net Its presence has been confirmed in both gymnosperms and angiosperms. It is a known degradation product of lignin (B12514952) and can be found in processed materials like spruce sulphite liquor. cdnsciencepub.com It has also been identified as a naturally occurring compound in the sap of maple trees and in certain food plants. medchemexpress.comfoodb.ca

Table 2: Natural Occurrence of Dihydroconiferyl alcohol

| Plant Species | Part of Plant | Source |

| Pinus spp. (Pines) | Developing xylem, cambium, bark, needles | usda.govresearchgate.net |

| Tsuga chinensis (Chinese hemlock) | Not specified | nih.govnih.gov |

| Acer pseudoplatanus (Sycamore maple) | Spring sap | medchemexpress.com |

| Lactuca sativa (Lettuce) | Seedlings | oup.comfoodb.ca |

| Cucumis sativus (Cucumber) | Seedlings | oup.com |

Derivatives, Catabolism, and Degradation Pathways

Naturally Occurring Dihydroconiferyl Alcohol Derivatives

Dihydroconiferyl alcohol exists in plants not only in its free form but also as various derivatives, most notably as glycosides and ether-linked compounds. These derivatives play roles in plant metabolism and are found in various plant tissues.

Glycosides: The most common glycosidic derivative is dihydroconiferin, where dihydroconiferyl alcohol is linked to a sugar moiety, typically glucose. nih.govebi.ac.uk Dihydroconiferyl alcohol glucoside is formed when a β-D-glucopyranosyl residue is attached to the alcohol at position 1 through a glycosidic bond. nih.govebi.ac.uk This compound has been identified in several plant species, including Rhodiola crenulata and Picea glauca (white spruce). nih.gov The enzyme UDPG: coniferyl alcohol glucosyltransferase (CAGT), isolated from the cambial tissues of Pinus strobus (eastern white pine), can convert dihydroconiferyl alcohol into its corresponding 4-O-β-D-glucoside. bohrium.com Synthesis of dihydroconiferyl alcohol glucoside has been achieved from cinnamic acid ethyl ester glucoside through hydrogenation followed by reduction. ebi.ac.ukresearchgate.net

Glycerinether Derivatives: Dihydroconiferyl alcohol can also be found linked to other lignin-related monomers through ether bonds. One such example is erythro-guaiacylglycerol-β-O-4'-dihydroconiferyl alcohol. medchemexpress.cominvivochem.com This compound, a dilignol, has been isolated from Canadian maple syrup and consists of a guaiacylglycerol (B1216834) unit linked to dihydroconiferyl alcohol via a β-O-4' ether linkage. medchemexpress.cominvivochem.com The identification of such compounds provides insight into the complex structure of lignin (B12514952) and its breakdown products. medchemexpress.com

| Derivative Name | Type | Linkage | Natural Source Example | Citation |

| Dihydroconiferin | Glycoside | 1-O-β-D-glucosidic bond | Picea glauca, Rhodiola crenulata | nih.govebi.ac.uk |

| erythro-Guaiacylglycerol-β-O-4'-dihydroconiferyl alcohol | Glycerinether | β-O-4' ether linkage | Canadian Maple Syrup | medchemexpress.cominvivochem.com |

| (-)-Dihydrodehydrodiconiferyl alcohol-9-O-β-D-glucopyranoside | Lignan Glucoside | 9-O-β-D-glucosidic bond | Phlomis species | researchgate.net |

Biotransformation Processes in Living Systems

Living systems, particularly microorganisms and plants, can metabolize dihydroconiferyl alcohol and its precursors. These biotransformation processes are integral to the biosynthesis and degradation of phenylpropanoids.

In fungi, dihydroconiferyl alcohol can be a product of the metabolic conversion of other related compounds. For instance, the fungus Rhizopus oryzae can transform ferulic acid into various metabolites, including dihydroconiferyl alcohol, through side-chain reduction. tandfonline.com This process occurs alongside the formation of other compounds like coniferyl alcohol and dihydroferulic acid. tandfonline.com

Within plants, the biosynthesis of dihydroconiferyl alcohol has been observed in the developing xylem of pines. Microsomes isolated from Pinus strobus can produce both coniferyl alcohol and dihydroconiferyl alcohol from coniferaldehyde (B117026) in the presence of NADPH. researchgate.netnih.gov An NADPH-dependent enzyme activity that reduces the double bond of coniferyl alcohol to yield dihydroconiferyl alcohol has also been reported. usda.gov The presence of dihydroconiferyl alcohol-derived subunits in the lignin of certain mutants, such as a cinnamyl alcohol dehydrogenase (CAD) deficient mutant of loblolly pine, suggests it can be incorporated into the lignin polymer. usda.gov Furthermore, the enzyme CAGT can glucosylate dihydroconiferyl alcohol, indicating its role in the metabolic turnover and storage of lignin precursors. bohrium.com

Formation and Fate in Lignin Degradation and Valorization

Dihydroconiferyl alcohol is a significant product of lignin degradation, particularly through chemical processes aimed at valorizing lignocellulosic biomass. cdnsciencepub.com Its formation and subsequent reactions are central to biorefinery concepts.

Reductive depolymerization methods are key to obtaining dihydroconiferyl alcohol from lignin. rug.nl Catalytic hydrogenolysis and reductive catalytic fractionation (RCF) are prominent "lignin-first" strategies that break down the complex polymer into valuable monomers. rug.nlsemanticscholar.org

During the hydrogenolysis of spruce wood lignin using catalysts like rhodium-on-charcoal (Rh-C) or palladium-on-charcoal (Pd-C), dihydroconiferyl alcohol is one of the main monomeric products, with yields reaching up to 20-23%. cdnsciencepub.comncsu.edu The yield can be influenced by reaction conditions such as hydrogen pressure. cdnsciencepub.com RCF of softwood lignin, particularly with a Pd/C catalyst, also produces dihydroconiferyl alcohol as the major monomer. semanticscholar.org Similarly, a copper-doped porous metal oxide (Cu20PMO) catalyst used in the RCF of pine lignocellulose yields a bio-oil rich in dihydroconiferyl alcohol. rsc.orgrug.nl

Under more intense hydrodeoxygenation (HDO) conditions, dihydroconiferyl alcohol can be further converted. rug.nlacs.org These subsequent reactions can lead to the formation of 4-n-propylguaiacol and various cyclohexyl derivatives resulting from the reduction of the aromatic ring. cdnsciencepub.comncsu.edu In pyrolysis-assisted catalytic hydrogenolysis, a proposed reaction sequence involves the transformation of coniferyl alcohol to dihydroconiferyl alcohol, which is then converted to ethyl guaiacol. researchgate.net Dihydroconiferyl alcohol can also serve as a platform molecule for producing other valuable chemicals, such as dihydroconiferyl amine, via direct amination. rsc.org

| Degradation Method | Lignin Source | Catalyst Example | Key Products | Citation |

| Catalytic Hydrogenolysis | Spruce Wood | Rh-C, Pd-C | Dihydroconiferyl alcohol, 4-n-propylguaiacol | cdnsciencepub.comcdnsciencepub.com |

| Reductive Catalytic Fractionation (RCF) | Softwood (e.g., Pine) | Pd/C, Cu20PMO | Dihydroconiferyl alcohol | semanticscholar.orgrsc.orgrug.nl |

| Pyrolysis-assisted Catalytic Hydrogenolysis | Lignin | Pd/C | Dihydroconiferyl alcohol, Ethyl guaiacol | researchgate.net |

| Depolymerization with Metal Chlorides | Alkali Lignin | ZnCl₂ | Guaiacol, Phenol, Benzenediol | ncsu.edu |

Dihydroconiferyl alcohol structures are recognized as integral parts of native lignin. academie-sciences.fr During alkaline pulping processes like the kraft process, these reduced structures can largely survive the cooking conditions. eucalyptus.com.br Consequently, dihydroconiferyl alcohol end groups are found in the residual lignin of unbleached kraft pulps, and their relative amount is higher in these technical lignins compared to the original milled wood lignin (MWL). academie-sciences.frnih.gov

The stability of the saturated side chain in dihydroconiferyl alcohol units makes them less reactive under typical alkaline cleavage conditions, which primarily target the cleavage of β-O-4 ether linkages. academie-sciences.freucalyptus.com.brdiva-portal.org The presence of these and other stable structures contributes to the difficulty of removing the final portions of lignin from the pulp. eucalyptus.com.br Dihydroconiferyl alcohol present in pulping liquors or retained in the pulp can also react in subsequent bleaching stages. For example, aqueous chlorination of dihydroconiferyl alcohol results in a mixture of chlorinated spirocyclohexenediones. researchgate.netcdnsciencepub.com

Advanced Analytical Methodologies in Academic Research

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for separating dihydroconiferyl alcohol from other closely related compounds, such as its unsaturated counterpart, coniferyl alcohol, and other lignin-derived monomers. The choice of technique depends on the sample complexity, the required sensitivity, and the analytical goal, whether it be quantification or comprehensive metabolite profiling.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of dihydroconiferyl alcohol. Typically employing a reversed-phase column, this technique separates compounds based on their polarity. Dihydroconiferyl alcohol, being a polar compound, is well-suited for this analysis.

Research studies have established specific HPLC conditions for the simultaneous determination of dihydroconiferyl alcohol alongside other phenolic compounds in plant extracts and other mixtures. nih.govresearchgate.netresearchgate.netsemanticscholar.org For instance, in an analysis of compounds from Artemisia ordosica, dihydroconiferyl alcohol was successfully separated and quantified using a gradient elution method. nih.gov The method demonstrated good linearity over a specific concentration range, with a high correlation coefficient (r > 0.999), indicating its reliability for quantitative analysis. nih.gov In studies of in vitro biosynthesis, HPLC has been used to monitor the production of dihydroconiferyl alcohol from precursors like coniferaldehyde (B117026), with detection at wavelengths around 262 nm or 285 nm. nih.govresearchgate.net

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile and semi-volatile compounds, making it highly suitable for metabolite profiling studies that include dihydroconiferyl alcohol. researchgate.net Due to its hydroxyl groups, dihydroconiferyl alcohol typically requires a derivatization step, most commonly trimethylsilylation (TMS), to increase its volatility and thermal stability for GC analysis. researchgate.net

In metabolic studies of pine species, GC-MS analysis of microsomal incubations confirmed the biosynthesis of dihydroconiferyl alcohol from coniferaldehyde. researchgate.netnih.gov The di-TMS ether derivative of dihydroconiferyl alcohol was identified by its specific retention time (e.g., 13.5 minutes) and its characteristic mass spectrum under electron ionization (EI). researchgate.netnih.gov The mass spectrum serves as a chemical fingerprint, with key fragment ions used for identification. For dihydroconiferyl alcohol, prominent peaks in the mass spectrum are observed at mass-to-charge ratios (m/z) of 137 and 182. nih.gov This technique has been instrumental in detecting dihydroconiferyl alcohol as a key metabolite in various biological processes, such as mango flowering. hst-j.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and its variant UFLC-MS/MS, offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. This makes it particularly valuable for analyzing complex biological or food matrices. acs.orgnih.gov The technique combines the superior separation power of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In the analysis of maple-derived foods, UFLC-MS/MS was used to characterize a wide range of phenolic compounds, including lignans (B1203133) such as erythro-guaiacylglycerol-β-O-4′-dihydroconiferyl alcohol. acs.orgnih.gov The methodology involves separation on a sub-2 µm particle column (e.g., Waters CORTECS C18) followed by detection using a mass spectrometer. acs.orgnih.gov An Information-Dependent Acquisition (IDA) method can automatically select ions for MS/MS fragmentation, providing structural information and enhancing confident identification. nih.gov This approach is crucial for distinguishing between isomeric compounds and detecting trace-level components in complex mixtures.

Spectroscopic Characterization for Structural Elucidation

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are primary techniques used to confirm the identity and structure of dihydroconiferyl alcohol.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For dihydroconiferyl alcohol, 1H-NMR reveals the number of different types of protons and their connectivity, while 13C-NMR provides information about the carbon skeleton.

In studies of lignin (B12514952) structure, the chemical shifts of the α- and β-carbons of the propyl side chain of dihydroconiferyl alcohol end-groups are reported to be approximately 35 ppm and 31 ppm, respectively, in 13C-NMR spectra. ncsu.edu Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and HMQC-TOCSY, are especially powerful. ncsu.edursc.orgusda.gov These experiments correlate protons with their directly attached carbons, which is invaluable for resolving signals in the complex spectra of lignin polymers and confirming the presence of specific structural units like dihydroconiferyl alcohol. ncsu.edursc.org The Biological Magnetic Resonance Bank (BMRB) serves as a repository for this type of data, providing reference spectra for pure compounds. bmrb.io

UV-Vis spectroscopy measures the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic compounds like dihydroconiferyl alcohol, the absorption pattern is characteristic of the phenolic ring and its substituents.

Early research corrected a misconception about its UV absorption, definitively establishing the absorption maximum (λmax) for dihydroconiferyl alcohol at approximately 281-282 nm. cdnsciencepub.com Specifically, the λmax was reported as 281.6 nm in 95% ethanol (B145695) and 281.8 nm in n-butanol. cdnsciencepub.com This absorption is due to the π → π* electronic transitions within the guaiacyl (4-hydroxy-3-methoxyphenyl) ring system. The position of this maximum is consistent with the rule that hydroxyl groups on the side chain cause negligible shifts compared to the parent hydrocarbon. cdnsciencepub.com This technique is often used for rapid detection in HPLC systems and to monitor the progress of chemical or enzymatic reactions involving the compound. rsc.org

Advanced Approaches for Metabolic Profiling and Flux Analysis

The study of dihydroconiferyl alcohol and its role within the complex web of plant metabolism has been significantly advanced by the application of sophisticated analytical methodologies. These techniques allow for a deeper understanding of metabolic pathways, their regulation, and the flow of molecules through them.

Metabolomics and Integrated Omics Studies

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has proven to be a powerful tool for investigating the role of dihydroconiferyl alcohol in various biological contexts. By employing techniques such as mass spectrometry (MS) coupled with gas chromatography (GC) or liquid chromatography (LC), researchers can identify and quantify a wide array of metabolites, including dihydroconiferyl alcohol and its derivatives. scispace.comnih.gov

Integrated omics approaches, which combine metabolomics with other omics disciplines like transcriptomics (gene expression) and proteomics (protein expression), provide a more holistic view of cellular processes. frontiersin.org This integration allows researchers to connect changes in metabolite levels, such as the accumulation of dihydroconiferyl alcohol, with alterations in gene and protein expression, thereby elucidating the regulatory mechanisms governing metabolic pathways. frontiersin.orgplos.org

Research Findings from Metabolomics and Integrated Omics Studies:

Plant Defense Responses: In a study investigating the response of Sorghum bicolor to infection by the fungus Colletotrichum sublineolum, metabolomic analysis revealed an increase in dihydroconiferyl alcohol glucoside as part of a broader defense-related metabolic reprogramming. scispace.com This finding suggests a role for dihydroconiferyl alcohol in the plant's defense mechanisms. An integrated metabolo-proteomic approach in wheat (Triticum aestivum) identified dihydroconiferyl alcohol glucoside as a resistance-related metabolite against Fusarium graminearum, the causative agent of Fusarium head blight. plos.org This study highlighted the induction of the phenylpropanoid pathway, to which dihydroconiferyl alcohol belongs, as a key defense strategy. plos.org

Flower Development: Integrative metabolome and transcriptome analyses of Lonicera macranthoides flowers identified dihydroconiferyl alcohol as one of the differentially accumulated phenolic acids during different developmental stages. frontiersin.org This suggests its involvement in the biochemical processes associated with flower development and the accumulation of bioactive compounds. frontiersin.org

Lignin Biosynthesis and Phenylpropanoid Pathway Regulation: Metabolomic studies in Arabidopsis thaliana mutants with altered lignin composition have been instrumental in understanding the flux through the phenylpropanoid pathway. pnas.org These studies, sometimes combined with feeding experiments, help to identify key metabolites, including derivatives of coniferyl alcohol like dihydroconiferyl alcohol, that are affected by genetic perturbations of the pathway. pnas.orgpurdue.edu For instance, research has shown that changes in the expression of genes encoding enzymes in this pathway can lead to the accumulation or depletion of specific soluble metabolites, providing insights into the regulation of monolignol biosynthesis. pnas.org

Table 1: Selected Metabolomics and Integrated Omics Studies Involving Dihydroconiferyl Alcohol

| Organism | Research Focus | Key Finding Related to Dihydroconiferyl Alcohol | Analytical Approach |

| Sorghum bicolor | Fungal infection response | Increased levels of dihydroconiferyl alcohol glucoside during defense. scispace.com | Metabolomics (LC-MS) |

| Triticum aestivum (Wheat) | Fungal infection resistance | Dihydroconiferyl alcohol glucoside identified as a resistance-related metabolite. plos.org | Integrated Metabolomics and Proteomics (LC-LTQ-Orbitrap MS) |

| Lonicera macranthoides | Flower development | Dihydroconiferyl alcohol identified as a differentially accumulated phenolic acid. frontiersin.org | Integrated Metabolome and Transcriptome Analysis (UPLC-MS/MS) |

| Arabidopsis thaliana | Phenylpropanoid pathway regulation | Dihydroconiferyl alcohol derivatives monitored to understand metabolic flux in pathway mutants. pnas.orgpurdue.edu | Metabolomics (LC/MS) and Genetic Analysis |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules. By introducing atoms with a heavier, stable isotope (e.g., ¹³C or ²H) into a precursor molecule, researchers can follow its conversion into downstream products. This provides direct evidence for metabolic pathways and helps to quantify the flux through different branches.

Research Findings from Isotopic Labeling Studies:

Biosynthesis from Coniferaldehyde: In vitro studies using microsomes isolated from the developing xylem of Pinus strobus (eastern white pine) demonstrated the conversion of coniferaldehyde to both coniferyl alcohol and dihydroconiferyl alcohol in the presence of NADPH. nih.govresearchgate.net The identity of the biosynthesized dihydroconiferyl alcohol was confirmed by GC/MS analysis. researchgate.netresearchgate.net

Tracing Monolignol Pathways: In developing seed coats of Cleome hassleriana, ¹³C-labeled precursors such as L-phenylalanine and coniferyl alcohol have been used to trace the biosynthesis of lignin monomers. nih.gov While the primary focus of this research was on the switch from guaiacyl (G) to catechyl (C) lignin, the techniques employed are directly applicable to tracing the fate of coniferyl alcohol, including its potential reduction to dihydroconiferyl alcohol. nih.gov

Deuterium Labeling for NMR Studies: Synthesis of highly deuterated coniferyl alcohol has been developed to create "silent" monolignols for nuclear magnetic resonance (NMR) studies of dehydrogenative polymers (synthetic lignins). d-nb.info While the primary goal was not to trace metabolic pathways in vivo, the chemical reduction step to produce dihydroconiferyl alcohol as a side-product in some synthesis optimization experiments demonstrates a reaction relevant to its formation. d-nb.info

Eugenol (B1671780) Biosynthesis: Isotopic labeling experiments in basil (Ocimum basilicum) glandular trichomes using [8,9-¹³C]coniferyl alcohol were conducted to investigate the biosynthesis of eugenol. pnas.org Although the study concluded that eugenol is formed via an esterified coniferyl alcohol intermediate, the potential conversion to dihydroconiferyl alcohol was considered and tested, though no conversion was observed under the specific experimental conditions. pnas.org

Strategic Lignin Modification and Valorization

Lignin, a complex aromatic polymer abundant in plant cell walls, is often considered a low-value byproduct in biorefineries and the pulp and paper industry. wiley-vch.de However, its inherent aromatic nature makes it a promising renewable source of valuable chemicals. semanticscholar.org Dihydroconiferyl alcohol is central to strategies aimed at unlocking this potential through lignin modification and valorization.

Engineering Plant Lignin Composition for Enhanced Biorefinery Efficiency

The composition of lignin significantly impacts the efficiency of biomass conversion processes. ncsu.edu Introducing unconventional monomers like dihydroconiferyl alcohol into the lignin polymer can alter its structure, making it more amenable to deconstruction. maxapress.com

Genetic engineering of plants offers a powerful tool to modify lignin composition. hep.com.cn Research has shown that mutations affecting the lignin biosynthetic pathway can lead to the incorporation of alternative monomers. nih.gov For instance, a loblolly pine mutant with a deficiency in the enzyme cinnamyl alcohol dehydrogenase (CAD) incorporates a substantial amount of dihydroconiferyl alcohol into its lignin, accounting for approximately 30% of the lignin subunits. usda.govresearchgate.net This is a significant increase from the minor amounts found in normal lignins. usda.gov The presence of dihydroconiferyl alcohol alters the polymer structure, which can have positive implications for biorefinery processes. usda.gov

Similarly, down-regulating CAD activity in various plant species through antisense strategies has been explored to modify lignin structure. nih.gov While the extent of dihydroconiferyl alcohol incorporation can vary between species, these studies highlight the potential to tailor lignin composition for improved processing. pnas.org The ability to engineer plants to produce lignin enriched with specific monomers like dihydroconiferyl alcohol is a key step towards creating "biorefinery-ready" feedstocks with enhanced digestibility and processability. google.com

Table 1: Impact of Genetic Modification on Dihydroconiferyl Alcohol in Lignin

| Plant Species | Genetic Modification | Effect on Dihydroconiferyl Alcohol in Lignin | Reference |

| Loblolly Pine (Pinus taeda) | Cinnamyl alcohol dehydrogenase (CAD) deficient mutant | Significant incorporation, becoming a predominant precursor. usda.gov | usda.gov |

| Arabidopsis thaliana | CAD-C and CAD-D double mutant | Altered lignin composition, though direct quantification of dihydroconiferyl alcohol was not the primary focus. | nih.gov |

| Tobacco (Nicotiana tabacum) | Antisense CAD down-regulation | Did not show detectable levels of dihydroconiferyl alcohol units, indicating species-specific responses to CAD deficiency. pnas.org | pnas.org |

Production of Value-Added Aromatic Monomers from Lignin

Lignin depolymerization is a key strategy for producing valuable aromatic monomers that can serve as building blocks for chemicals and materials. sci-hub.se Dihydroconiferyl alcohol is a significant product of certain lignin depolymerization techniques, particularly reductive catalytic fractionation (RCF). semanticscholar.orgacs.org

RCF is a "lignin-first" approach that aims to deconstruct lignin into a narrow slate of low-molecular-weight phenolic compounds with high selectivity. acs.org Using catalysts such as palladium on carbon (Pd/C), RCF of various biomass sources can yield dihydroconiferyl alcohol as a major monomeric product. semanticscholar.orgmdpi.commdpi.com For example, RCF of softwood lignin from pine can produce dihydroconiferyl alcohol with high selectivity. semanticscholar.orgresearchgate.net

The production of dihydroconiferyl alcohol from lignin is not limited to RCF. Other thermochemical methods, such as hydrogenolysis, can also generate this compound. sci-hub.se The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. rsc.org For instance, supported noble metal catalysts are efficient in directing the depolymerization towards products like dihydroconiferyl alcohol. mdpi.com

Once obtained, dihydroconiferyl alcohol can be further upgraded to a variety of value-added chemicals. rug.nl Research has demonstrated its conversion to intermediates for pharmaceuticals, such as benzazepine derivatives, and lipophilic antioxidants through enzymatic esterification. semanticscholar.orgacs.org This highlights the potential to move beyond low-value applications for lignin and create a profitable biorefinery model. acs.org

Table 2: Lignin Depolymerization Methods for Dihydroconiferyl Alcohol Production

| Depolymerization Method | Catalyst/Conditions | Lignin Source | Key Findings | Reference |

| Reductive Catalytic Fractionation (RCF) | Pd/C | Softwood (e.g., Pine), Hardwood (e.g., Birch) | High selectivity towards dihydroconiferyl alcohol. semanticscholar.orgmdpi.com | semanticscholar.orgmdpi.com |

| Reductive Catalytic Fractionation (RCF) | Copper-doped porous metal oxide (Cu20-PMO) | Pine lignocellulose | High selectivity in the formation of dihydroconiferyl alcohol. researchgate.net | researchgate.net |

| Hydrogenolysis | Pd/C | Pinus radiata wood | High selectivity of dihydroconiferyl alcohol monomers, dimers, and oligomers. sci-hub.se | sci-hub.se |

| Pyrolysis-assisted Catalytic Hydrogenolysis | Pd/C | Cedar milled wood lignin | Dihydroconiferyl alcohol was a main product at lower temperatures, shifting to other guaiacols at higher temperatures. kyoto-u.ac.jp | kyoto-u.ac.jp |

Targeted Biosynthesis in Engineered Plant Systems

Beyond modifying existing lignin, researchers are exploring the targeted biosynthesis of specific compounds like dihydroconiferyl alcohol in engineered plant systems. This involves manipulating the plant's metabolic pathways to accumulate desired molecules.

The biosynthesis of dihydroconiferyl alcohol is linked to the phenylpropanoid pathway, which produces monolignols, the building blocks of lignin. nih.gov An NADPH-dependent enzyme activity has been reported that can reduce coniferyl alcohol to dihydroconiferyl alcohol. usda.gov This enzyme is a candidate for involvement in the conversion of coniferaldehyde to dihydroconiferyl alcohol. usda.gov

In vitro studies with microsomes from developing xylem of Pinus strobus have shown that the incubation of coniferaldehyde and NADPH yields both coniferyl alcohol and dihydroconiferyl alcohol. researchgate.net This provides direct evidence for the enzymatic production of dihydroconiferyl alcohol within the plant's metabolic machinery.

Genetic engineering strategies can be employed to enhance the production of dihydroconiferyl alcohol. As previously mentioned, down-regulating the CAD enzyme can redirect metabolic flux towards the formation of dihydroconiferyl alcohol in some species. nih.govusda.gov This suggests that by controlling the expression of key biosynthetic genes, it may be possible to create plant varieties that are rich in this specific compound. The ability to produce dihydroconiferyl alcohol in planta at high levels could streamline its extraction and use in various applications.

Implications in Pulping and Biomass Conversion Processes

The presence and structure of lignin have significant implications for the efficiency of pulping and biomass conversion processes. usda.gov The incorporation of dihydroconiferyl alcohol into the lignin polymer can alter its chemical properties, potentially leading to improved processability.

In the context of pulping, the goal is to remove lignin while preserving the cellulose (B213188) fibers. ncsu.edu The chemical structure of lignin, including the types of linkages and monomeric units, influences its reactivity during pulping. diva-portal.org While the direct impact of dihydroconiferyl alcohol-rich lignin on pulping has not been extensively detailed in the provided context, the general principle is that a less condensed and more easily cleavable lignin is desirable. The structure of dihydroconiferyl alcohol suggests that its incorporation might lead to a more linear and less cross-linked polymer, which could facilitate delignification. maxapress.com

During biomass conversion for biofuels and other products, lignin can act as a physical barrier, limiting enzyme access to cellulose. ncsu.edu The presence of certain lignin-derived compounds can also inhibit enzymatic hydrolysis. Modifying the lignin structure by incorporating monomers like dihydroconiferyl alcohol could lead to more efficient enzymatic deconstruction of the biomass.

Furthermore, dihydroconiferyl alcohol itself has been identified in pulping liquors, and its reactions during the bleaching process have been studied. researchgate.net Understanding the fate of this compound and its derivatives is important for optimizing bleaching processes and managing effluent streams in the pulp and paper industry.

Potential As a Platform Chemical

Elucidation of Presence in Plant Species

Dihydroconiferyl alcohol has been identified in a wide array of plant species, highlighting its significance as a plant metabolite. nih.gov Its occurrence spans coniferous and deciduous trees, as well as numerous herbaceous and medicinal plants.

Coniferous Plants

The presence of dihydroconiferyl alcohol is well-documented in several coniferous species.

Pinus densiflora : Commonly known as the Japanese red pine, this species has been reported to contain dihydroconiferyl alcohol. nih.govplantaedb.comnaturalproducts.netinvivochem.cn

Tsuga chinensis : Also referred to as Chinese hemlock, this conifer is another known source of dihydroconiferyl alcohol. nih.govnaturalproducts.netinvivochem.cnnih.govplantaedb.com Studies of the bark of Tsuga chinensis var. formosana (Taiwan hemlock) have also identified this compound. researchgate.net

Pine CAD Mutants : Research on pine mutants with a deficiency in the cinnamyl alcohol dehydrogenase (CAD) enzyme has revealed significant alterations in lignin (B12514952) composition. In these mutants, particularly in loblolly pine (Pinus taeda L.) with the cad-n1 mutation, there is a notable accumulation of dihydroconiferyl alcohol. nih.govresearchgate.netacs.orgresearchgate.net While present in smaller amounts in normal pine lignin, it becomes a major component in CAD-deficient mutants, accounting for approximately 30% of the lignin units compared to about 3% in normal pine. acs.orgresearchgate.net This suggests that when the normal pathway for lignin precursor synthesis is hindered, the plant utilizes alternative pathways, leading to the incorporation of dihydroconiferyl alcohol into the lignin structure. researchgate.netacs.org

Table 1: Presence of Dihydroconiferyl Alcohol in Coniferous Plants

| Plant Species | Common Name | Finding | References |

| Pinus densiflora | Japanese Red Pine | Reported to contain dihydroconiferyl alcohol. | nih.govplantaedb.comnaturalproducts.netinvivochem.cn |

| Tsuga chinensis | Chinese Hemlock | Identified as a natural source of the compound. | nih.govnaturalproducts.netinvivochem.cnnih.govplantaedb.com |

| Pinus taeda (CAD Mutant) | Loblolly Pine | Significantly higher levels found in lignin of CAD-deficient mutants. | nih.govresearchgate.netacs.orgresearchgate.net |

Deciduous Trees

Dihydroconiferyl alcohol has also been isolated from deciduous trees, where it has been noted for its effects on cell division.

Acer pseudoplatanus L. : Known as the sycamore maple, this species has been a significant source for the isolation of dihydroconiferyl alcohol. nih.govmedchemexpress.comchemsrc.commegazyme.com.cn It was identified as a cell division factor from the spring sap of this tree. nih.govmedchemexpress.comchemsrc.com

Acer saccharum L. : The commercial maple syrup derived from the concentrated spring sap of the sugar maple was also found to contain dihydroconiferyl alcohol. nih.gov

Table 2: Presence of Dihydroconiferyl Alcohol in Deciduous Trees

| Plant Species | Common Name | Finding | References |

| Acer pseudoplatanus L. | Sycamore Maple | Isolated from spring sap; identified as a cell division factor. | nih.govmedchemexpress.comchemsrc.commegazyme.com.cn |

| Acer saccharum L. | Sugar Maple | Found in commercial maple syrup derived from its sap. | nih.gov |

Herbaceous Plants

A variety of herbaceous plants have been shown to contain dihydroconiferyl alcohol.

Lactuca species : Several species within the lettuce genus have been found to contain this compound. It has been reported in Lactuca sativa scribd.comepdf.pubgenome.jp and isolated from the roots of Lactuca aculeata. cabidigitallibrary.org Research on Lactuca orientalis has also revealed the presence of dihydroconiferin, a glucoside of dihydroconiferyl alcohol. researchgate.net In Lactuca sativa, it has been identified as a factor that can enhance the effect of gibberellic acid on hypocotyl elongation. oup.com

Dryopteris fragrans : This fragrant woodfern is another herbaceous plant from which dihydroconiferyl alcohol has been isolated. mdpi.comnih.govresearchgate.netresearchgate.netmdpi-res.com

Nicotiana species : Dihydroconiferyl alcohol and its glucosides are present in tobacco plants (Nicotiana tabacum). nih.gov Studies on tobacco BY-2 cells and Nicotiana benthamiana seedlings have shown that they can metabolize externally applied coniferyl alcohol into several compounds, including dihydroconiferyl alcohol derivatives. researchgate.net

Table 3: Presence of Dihydroconiferyl Alcohol in Herbaceous Plants

| Plant Species | Common Name | Finding | References |

| Lactuca sativa | Lettuce | Identified as a lettuce cotyledon factor. | scribd.comepdf.pubgenome.jp |

| Lactuca aculeata | - | Isolated from the roots. | cabidigitallibrary.org |

| Lactuca orientalis | - | Dihydroconiferin (a glucoside) was detected. | researchgate.net |

| Dryopteris fragrans | Fragrant Woodfern | Isolated from the plant. | mdpi.comnih.govresearchgate.netresearchgate.netmdpi-res.com |

| Nicotiana tabacum | Tobacco | Present as the alcohol and its glucosides. | nih.gov |

Medicinal Plants

Dihydroconiferyl alcohol has also been identified in plants with traditional medicinal uses.

Schisandra sphenanthera : A derivative of dihydroconiferyl alcohol, 4-O-(2-hydroxy-1-hydroxymethylethyl)-dihydroconiferylalcohol, was isolated from the root bark of this plant for the first time. nih.gov

Illicium taxa : From the bark of Illicium difengpi, 4-O-(2-Hydroxy-1-hydroxymethylethyl)-dihydroconiferyl alcohol and its 6-p-coumaroyl-glucoside, as well as 4-O-(1-carboxy-2-hydroxyethyl) dihydroconiferyl alcohol have been isolated. researchgate.net

Table 4: Presence of Dihydroconiferyl Alcohol in Medicinal Plants

| Plant Species | Common Name | Finding | References |

| Schisandra sphenanthera | - | A derivative was isolated from the root bark. | nih.gov |

| Illicium difengpi | - | Derivatives and their glucosides were isolated from the bark. | researchgate.net |

Distribution within Plant Tissues

The distribution of dihydroconiferyl alcohol is not uniform throughout the plant, with concentrations varying between different tissues.

Roots : The compound has been specifically isolated from the roots of Lactuca aculeata cabidigitallibrary.org and the root bark of Schisandra sphenanthera. nih.gov

Stem Xylem : In CAD-deficient pines, high levels of dihydroconiferyl alcohol are found incorporated into the lignin of the xylem. researchgate.netslu.se It has also been detected in the developing xylem of Pinus contorta. cdnsciencepub.com

Sap : Dihydroconiferyl alcohol was notably isolated from the spring sap of Acer pseudoplatanus and Acer saccharum. nih.govmedchemexpress.com

Identification in Other Organisms

Beyond the plant kingdom, dihydroconiferyl alcohol has been identified in fungi, particularly in the context of metabolic processes.

Fungi : Certain white-rot fungi, such as Dichomitus albidofuscus, have demonstrated the ability to reduce ferulic acid to dihydroconiferyl alcohol. nih.gov The fungus Paecilomyces variotii also metabolizes ferulic acid, producing dihydroconiferyl alcohol as one of the products. asm.org This indicates a role for this compound in the fungal degradation of lignin-related substances.

Precursor Compounds and Biogenetic Relationships

The synthesis of dihydroconiferyl alcohol is intrinsically linked to the general phenylpropanoid pathway, which is responsible for producing a vast array of phenolic compounds in plants from the amino acid phenylalanine. osti.gov

Dihydroconiferyl alcohol is a derivative of coniferyl alcohol, a primary monolignol. smolecule.comresearchgate.net The general phenylpropanoid pathway generates hydroxycinnamyl alcohols, including coniferyl alcohol, through a series of enzymatic steps involving deamination, hydroxylation, methylation, and reduction. osti.govusda.gov Coniferyl alcohol itself is produced from coniferaldehyde (B117026). researchgate.net Dihydroconiferyl alcohol is subsequently formed from these precursors. osti.gov Specifically, research has shown that incubating coniferaldehyde with NADPH and microsomal fractions from developing xylem of Pinus strobus can yield both coniferyl alcohol and dihydroconiferyl alcohol in vitro. researchgate.netnih.govresearchgate.netresearchgate.net This indicates a direct biogenetic link where coniferyl alcohol or its immediate precursor, coniferaldehyde, can be reduced to form dihydroconiferyl alcohol. researchgate.net

Lignin is a complex polymer derived from the oxidative polymerization of monolignols, primarily p-coumaryl, coniferyl, and sinapyl alcohols. usda.govnih.gov While not a conventional monolignol, dihydroconiferyl alcohol has been identified as a significant component of the lignin polymer, especially under certain genetic conditions. usda.govmaxapress.com It is considered an unconventional monomer that can be integrated into the lignin structure. maxapress.com

In mutant plants with deficiencies in the lignin biosynthetic pathway, DHCA can accumulate to high levels and become a major lignin subunit. nih.govnih.gov For instance, in a loblolly pine (Pinus taeda) mutant with severely depleted cinnamyl alcohol dehydrogenase activity, DHCA accounted for approximately 30% of the lignin units, compared to about 3% in normal pine. nih.gov This demonstrates that when the conventional pathway to coniferyl alcohol is hindered, metabolic flux can be redirected, leading to the formation and incorporation of alternative monomers like DHCA into the lignin polymer. usda.govpnas.org It is considered a bona fide and abundant component of the lignin polymer in such mutants. usda.gov

Enzymatic Steps and Catalytic Mechanisms

The formation of dihydroconiferyl alcohol is catalyzed by specific enzymes, with cinnamyl alcohol dehydrogenase playing a pivotal, though somewhat indirect, role. The mechanisms involve reduction reactions that convert precursors into DHCA.

Cinnamyl alcohol dehydrogenase (CAD) is the enzyme responsible for the final step in monolignol biosynthesis, catalyzing the reduction of cinnamaldehydes (like coniferaldehyde) to their corresponding cinnamyl alcohols (like coniferyl alcohol). usda.govnih.gov The accumulation of dihydroconiferyl alcohol is most prominently observed in plants where CAD activity is significantly reduced or deficient. nih.govslu.se

In CAD-deficient mutants of loblolly pine (Pinus taeda) and in transgenic tobacco and Pinus radiata with downregulated CAD activity, a significant buildup of DHCA is observed. nih.govpnas.orgslu.senih.govnih.gov This suggests that when the conversion of coniferaldehyde to coniferyl alcohol is impaired due to low CAD activity, the precursor coniferaldehyde may be shunted into an alternative pathway that leads to the formation of dihydroconiferyl alcohol. usda.govpnas.org While CAD's primary role is the formation of cinnamyl alcohols, its deficiency leads to a metabolic rerouting that results in DHCA synthesis. pnas.org An NADPH-dependent enzyme activity that converts coniferyl alcohol to dihydroconiferyl alcohol has been identified as a potential candidate for this conversion. usda.gov

Table 1: Accumulation of Dihydroconiferyl Alcohol (DHCA) in CAD-Deficient Plants

| Plant Species | Genetic Modification | Observed Effect on DHCA | Reference(s) |

|---|---|---|---|

| Pinus taeda (Loblolly Pine) | Naturally occurring cad-n1 mutant |

Major lignin component (~30% of units). | nih.govnih.gov |

| Pinus taeda (Loblolly Pine) | Homozygous cad/cad cultured cells |

Significant enrichment in DHCA in lignin. | slu.se |

| Pinus radiata | RNAi-mediated gene silencing of CAD | Accumulation of DHCA observed. | nih.gov |

| Nicotiana tabacum (Tobacco) | Antisense downregulation of CAD | Did not detect significant DHCA, but noted major changes in lignin, including elevated aldehydes. | pnas.org |

| Arabidopsis thaliana | cad-c cad-d double mutant |

Reduced lignin content with incorporation of coniferyl and sinapyl aldehydes; DHCA not reported as a major component. | nih.govresearchgate.net |

Beyond the indirect effect of CAD, other enzymes are directly or indirectly involved in the metabolism of dihydroconiferyl alcohol.

Oxidoreductases : Laccases and peroxidases are enzymes that catalyze the oxidation of phenolic compounds, including monolignols, leading to the formation of lignin. scispace.commdpi.com While their primary role is polymerization, the metabolic context in which DHCA is formed is rich in various oxidoreductase activities. scispace.com An NADPH-dependent enzyme activity has been reported to reduce the double bond in dehydrodiconiferyl alcohol to produce dihydrodehydrodiconiferyl alcohol, and this same activity can convert coniferyl alcohol to dihydroconiferyl alcohol. usda.gov Microsomal preparations from developing xylem, containing one or more enzymes, have been shown to reduce coniferyl alcohol to dihydroconiferyl alcohol in the presence of NADPH. researchgate.net

Transferases : Glucosyltransferases are also implicated in the metabolism of DHCA and its precursors. UDPG:coniferyl alcohol glucosyltransferase (CAGT) from the cambial tissues of Pinus strobus can convert dihydroconiferyl alcohol into its corresponding 4-O-β-D-glucoside in vitro. bohrium.com This suggests that, like other monolignols, DHCA can be glycosylated, a process important for transport and storage within the plant cell. mdpi.com The recombinant UGT72B1 from Arabidopsis has also shown glycosylating activity towards dihydroconiferyl alcohol. mdpi.com

Integration within Broader Plant Metabolic Networks

The biosynthesis of dihydroconiferyl alcohol is not an isolated event but is integrated within the complex web of plant metabolic pathways. osti.gov Its presence reflects the metabolic plasticity of the phenylpropanoid pathway, especially in response to genetic perturbations. nih.gov The formation of DHCA and its incorporation into lignin in CAD-deficient plants highlight a salvage pathway that allows the plant to continue producing a structural polymer even when the primary monomer supply is disrupted. nih.govpnas.org

Furthermore, DHCA itself has been identified as a biologically active molecule. It has been recognized as a cell division factor in species like Acer, suggesting a role in plant growth and development regulation. smolecule.com This positions DHCA not just as a byproduct of altered lignin biosynthesis but also as a potential signaling molecule integrated into the plant's developmental programs. smolecule.comnih.gov The pathway is also connected to the production of various other phenolics, and the flux towards any single compound, including DHCA, is subject to precise control depending on the plant's developmental stage and environmental conditions. osti.gov

Linkages to Shikimic Acid Pathway and Phenylpropanoid Metabolism

The biosynthesis of dihydroconiferyl alcohol originates from the shikimic acid pathway, a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids, including phenylalanine. osti.govubc.ca Phenylalanine serves as the primary precursor for the phenylpropanoid pathway. osti.gov This pathway commences with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form cinnamic acid. osti.govpnas.org

A series of hydroxylation and methylation reactions, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H), p-coumarate 3-hydroxylase (C3H), and caffeate/5-hydroxyferulate O-methyltransferase (COMT), further modify the aromatic ring. osti.govpnas.org The resulting p-hydroxycinnamic acids are then activated to their corresponding CoA-thioesters by 4-coumarate:CoA ligase (4CL). osti.govpnas.org These activated intermediates are subsequently reduced by cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) to produce p-hydroxycinnamyl alcohols, also known as monolignols. pnas.org

Dihydroconiferyl alcohol emerges as a derivative of the monolignol, coniferyl alcohol. purdue.edu The formation of dihydroconiferyl alcohol occurs through the reduction of the double bond in the side chain of coniferaldehyde, a direct precursor to coniferyl alcohol. This reduction can happen when coniferaldehyde and NADPH are incubated with microsomes from developing xylem. ebi.ac.ukresearchgate.netnih.govresearchgate.net This indicates an alternative route for coniferaldehyde metabolism, diverging from the direct pathway to coniferyl alcohol.

Metabolic Flux Regulation and Diversion

The flow of intermediates through the phenylpropanoid pathway is tightly regulated at multiple levels, influencing the production of various phenolic compounds, including dihydroconiferyl alcohol. osti.gov The activity of key enzymes in the pathway plays a significant role in determining the metabolic flux. For instance, the reduction of cinnamyl alcohol dehydrogenase (CAD) activity can lead to an accumulation of its substrate, coniferaldehyde. pnas.org This surplus of coniferaldehyde can then be shunted towards alternative pathways, leading to the formation of dihydroconiferyl alcohol. pnas.orgnih.gov

Studies on mutant pines with deficient CAD activity have shown a significant incorporation of dihydroconiferyl alcohol into their lignin structure, highlighting the role of metabolic diversion. pnas.org In these mutants, enzymes other than CAD are likely responsible for the reduction of coniferaldehyde to dihydroconiferyl alcohol. pnas.org This suggests a metabolic flexibility within the phenylpropanoid pathway, allowing for the production of alternative compounds when a primary enzymatic step is compromised.

Furthermore, the availability of precursors and the activity of competing enzymes can influence the metabolic fate of intermediates. For example, UDPG:coniferyl alcohol glucosyltransferase (CAGT) can convert coniferaldehyde into its glucoside, effectively removing it from the pool available for reduction to either coniferyl alcohol or dihydroconiferyl alcohol. bohrium.com This competition for substrates underscores the complex regulatory network governing the biosynthesis of these compounds.

The following table summarizes the key enzymes involved in the phenylpropanoid pathway leading to the potential for dihydroconiferyl alcohol synthesis.

| Enzyme | Abbreviation | Function in Phenylpropanoid Pathway |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the deamination of phenylalanine to cinnamic acid. osti.govpnas.org |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. osti.govpnas.org |

| p-Coumarate 3-hydroxylase | C3H | Hydroxylates p-coumaric acid to caffeic acid. osti.govpnas.org |

| Caffeate/5-hydroxyferulate O-methyltransferase | COMT | Methylates caffeic acid and 5-hydroxyferulic acid. osti.govpnas.org |

| 4-Coumarate:CoA ligase | 4CL | Activates p-hydroxycinnamic acids to their CoA-thioesters. osti.govpnas.org |

| Cinnamoyl-CoA reductase | CCR | Reduces hydroxycinnamoyl-CoA thioesters to their corresponding aldehydes. osti.govpnas.org |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces cinnamaldehydes to cinnamyl alcohols (monolignols). pnas.org |

De Novo Synthesis vs. Modification of Existing Structures

The biosynthesis of dihydroconiferyl alcohol primarily represents a modification of an existing structure within the phenylpropanoid pathway rather than a completely de novo synthesis from a distant precursor. The core phenylpropanoid skeleton is assembled through the shikimic acid and general phenylpropanoid pathways, leading to the formation of coniferaldehyde. osti.gov The subsequent reduction of the aldehyde group and the double bond in the propenyl side chain of coniferaldehyde to form dihydroconiferyl alcohol is a modification step. ebi.ac.ukresearchgate.netnih.govresearchgate.net

In vitro studies have demonstrated that microsomes isolated from the developing xylem of Pinus strobus can convert coniferaldehyde into both coniferyl alcohol and dihydroconiferyl alcohol in the presence of NADPH. ebi.ac.ukresearchgate.netnih.govresearchgate.net This indicates that the enzymatic machinery for this conversion is present and active in tissues undergoing lignification.

The accumulation of dihydroconiferyl alcohol in plants with reduced CAD activity further supports the concept of metabolic diversion and modification. pnas.orgnih.gov In these instances, the bottleneck in the canonical pathway to coniferyl alcohol leads to the rerouting of the precursor, coniferaldehyde, towards its reduction to dihydroconiferyl alcohol. pnas.org This highlights that dihydroconiferyl alcohol synthesis is a branch point in the metabolism of coniferaldehyde, representing a modification of this key intermediate.

The table below outlines the precursor and the type of synthesis for dihydroconiferyl alcohol.

| Compound | Precursor(s) | Type of Synthesis |

| Dihydroconiferyl alcohol | Coniferaldehyde | Modification of an existing phenylpropanoid intermediate through reduction of the side chain double bond. ebi.ac.ukresearchgate.netnih.govresearchgate.net |

Modulation of Plant Growth and Development

Dihydroconiferyl alcohol acts as a key modulator of fundamental plant developmental processes, including cell division and morphogenesis. It exhibits complex and often synergistic interactions with major plant hormones to regulate growth.

Research has identified dihydroconiferyl alcohol as a potent cell division factor in several plant species. nih.govsmolecule.com A compound that stimulates the growth of soybean callus was first isolated from the spring sap of sycamore (Acer pseudoplatanus L.). nih.gov Due to the small amount isolated, a compound with identical properties was sourced from commercial maple syrup, the concentrated sap of the sugar maple (Acer saccharum L.), and identified as dihydroconiferyl alcohol. nih.gov

Subsequent bioassays confirmed its activity in promoting cell division. DCA was shown to be active in stimulating growth in tobacco callus cultures and also demonstrated activity in the radish leaf senescence assay. nih.gov While it displays cytokinin-like effects in promoting cell division, studies have concluded that DCA has properties distinct from those of purine-based cytokinins. nih.gov This distinction is highlighted by its inability to show activity in four other specific tests for cytokinin activity. nih.gov However, it can work together with cytokinins, as DCA acts synergistically with kinetin (B1673648) to promote the growth of soybean callus. nih.gov

Table 1: Observed Cell Division Activity of Dihydroconiferyl Alcohol

| Plant Tissue/Assay | Species | Observed Effect | Citation |

|---|---|---|---|

| Callus Growth | Soybean (Glycine max) | Stimulation of growth, synergistic with kinetin | nih.gov |

| Callus Growth | Tobacco (Nicotiana tabacum) | Active in promoting growth | nih.gov |

| Leaf Senescence | Radish (Raphanus sativus) | Active in the assay | nih.gov |

Dihydroconiferyl alcohol plays a significant role in plant morphogenesis, particularly in the elongation of hypocotyls, the stem of a germinating seedling found below the cotyledons. Studies on cucumber (Cucumis sativus) hypocotyl segments revealed that while DCA alone did not influence elongation, it significantly enhanced the elongation induced by the plant hormone auxin. researchgate.nethiroshima-u.ac.jp Similarly, DCA extracted from lettuce cotyledons was found to act synergistically with gibberellic acid to promote hypocotyl elongation. purdue.edu This suggests that DCA's primary role in this context is that of a synergist, amplifying the effects of primary growth hormones. researchgate.netpurdue.edu

The regulatory effects of dihydroconiferyl alcohol on plant growth are largely mediated through its interactions with key phytohormones. researchgate.netusask.ca

Auxins: The mechanism by which DCA enhances auxin-induced elongation in cucumber hypocotyls has been investigated. researchgate.nethiroshima-u.ac.jp Research showed that DCA does not affect the uptake of indole-3-acetic acid (IAA), the primary auxin in plants. researchgate.net Instead, it inhibits the degradation of IAA both in vivo and in vitro. researchgate.nethiroshima-u.ac.jp An experiment using horseradish peroxidase confirmed that DCA, much like other phenolic compounds such as caffeic acid and ferulic acid, inhibited the IAA-degrading activity of the oxidase enzyme. researchgate.net This protective action leads to a higher endogenous level of active IAA within the plant tissues, thereby enhancing its growth-promoting effects. researchgate.net

Gibberellins (B7789140): DCA is known to be a powerful synergist for gibberellin-induced growth. researchgate.netpurdue.edu The lettuce cotyledon factor, later identified as dihydroconiferyl alcohol, synergistically enhanced the stimulating effect of gibberellic acid (GA3) on the hypocotyl elongation of lettuce seedlings whose cotyledons had been removed. researchgate.net Structure-activity relationship studies, testing various related substances, confirmed the specific synergistic role of DCA with gibberellins in this process. researchgate.net

Cytokinins: As previously noted, DCA exhibits a synergistic relationship with cytokinins in the context of cell division. nih.gov In soybean callus bioassays, the application of DCA together with kinetin, a type of cytokinin, resulted in a greater stimulation of callus growth than when either compound was used alone. nih.gov This indicates a cooperative interaction in promoting cell proliferation. nih.gov

Contributions to Plant Defense and Stress Responses

Beyond its role in normal growth and development, dihydroconiferyl alcohol is also implicated in the complex networks that govern plant responses to environmental challenges, including drought and pathogen attacks.

Evidence suggests a potential role for dihydroconiferyl alcohol derivatives in how plants adapt to water scarcity. A study analyzing the metabolic response of thyme (Thymus vulgaris) to long-term water deficit identified dihydroconiferyl alcohol glucoside as one of the metabolites that changed in concentration. bham.ac.uk The accumulation of various metabolites, including amino acids, carbohydrates, and phenolics, is a key adaptive mechanism in response to water deficits, often contributing to osmotic adjustment and the protection of cellular components. bham.ac.ukmdpi.com The change in the level of a DCA derivative suggests it may be part of the metabolic adjustments that help the plant cope with drought stress. bham.ac.uk

Dihydroconiferyl alcohol is a downstream product of coniferyl alcohol, a central molecule in the phenylpropanoid pathway which is heavily involved in plant defense. researchgate.net Research has shown that wounding, which can simulate the physical damage caused by pathogens, induces a more than tenfold increase in the endogenous content of coniferyl alcohol in the cambium of conifers, even during dormancy. researchgate.net This indicates that the biosynthesis of monolignols and their derivatives is a key part of the plant's wound response. researchgate.net

Furthermore, the enzymes involved in the interconversion of these alcohols are relevant during plant-fungal interactions. mdpi.com Alcohol dehydrogenases (ADHs), which can catalyze the reduction of coniferaldehyde to coniferyl alcohol and subsequently to dihydroconiferyl alcohol, are crucial for the virulence of certain fungal pathogens. researchgate.netmdpi.com For instance, in the necrotrophic fungus Botrytis cinerea, an ADH is needed for proper development, adaptation to stress, and full virulence during the infection of tomato plants. mdpi.com The manipulation of monolignol metabolism, including the production of dihydroconiferyl alcohol, is therefore a component of the complex interaction between plants and fungal pathogens. researchgate.netmdpi.com

Function as a Chemical Messenger in Plant Signaling

Dihydroconiferyl alcohol is recognized as a chemical messenger, particularly in the context of plant growth and development. It is considered to be involved in the correlation phenomena observed between the cotyledon and gibberellin (GA)-induced hypocotyl elongation in lettuce. biologydiscussion.com The compound has been identified as a cell division factor, capable of stimulating the growth of soybean callus. medchemexpress.comnih.gov Research has shown that dihydroconiferyl alcohol can act synergistically with kinetin, a type of cytokinin, to promote the growth of soybean callus tissue. nih.gov While its aromatic ring structure is a notable feature, it is not considered an absolute requirement for its biological activity as the "lettuce cotyledon factor". biologydiscussion.com

Biological Effects in Other Non-Human Organisms

Beyond its role within plants, dihydroconiferyl alcohol exerts significant biological effects on other organisms, particularly those that interact with plants, such as pests and microorganisms.

Impact on Reproduction and Development of Plant Pests (e.g., Pine Wood Nematode)

The pine wood nematode, Bursaphelenchus xylophilus, is a devastating pest of pine trees, and dihydroconiferyl alcohol, a metabolite found in infected pines, plays a complex role in its life cycle. annualreviews.org Research has indicated that low concentrations of dihydroconiferyl alcohol can stimulate the multiplication of the pine wood nematode. cambridge.org This suggests a likely relationship between the alcohols produced by infected pines and the reproduction of the nematode. cambridge.org The nematode's own enzymatic processes appear to be linked to these compounds; for instance, the expression of the alcohol dehydrogenase gene (adh-1) in the pine wood nematode is induced by ethanol (B145695). cambridge.org Furthermore, studies have shown that inhibiting the alcohol dehydrogenase enzyme in the nematode significantly reduces its vitality and population growth. cambridge.org The cinnamyl alcohol dehydrogenase gene (BxCAD-1) in Bursaphelenchus xylophilus has also been identified as a key regulator of the nematode's reproduction and development. mdpi.com These findings highlight the intricate chemical interplay between the host pine tree and its nematode pest, with dihydroconiferyl alcohol acting as a significant environmental cue.

| Organism | Effect of Dihydroconiferyl Alcohol | Research Finding |

| Bursaphelenchus xylophilus (Pine Wood Nematode) | Stimulation of multiplication at low concentrations. | Low concentrations of dihydroconiferyl alcohol produced by infected pines stimulated the multiplication of the nematode. cambridge.org |

| Bursaphelenchus xylophilus | Potential link to reproduction. | A probable relationship exists between alcohols from infected pines and nematode reproduction. cambridge.org |

Antifungal Activities against Specific Microorganisms

Dihydroconiferyl alcohol and its derivatives have demonstrated notable antifungal properties against various microorganisms. For instance, a glucoside derivative, dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G), exhibits potent antifungal activity against several fungal strains, including Candida albicans. nih.gov The mechanism of this antifungal action involves the perturbation and depolarization of the fungal plasma membrane, ultimately leading to the formation of pores and subsequent cell damage. nih.gov Another study isolated dihydroconiferyl alcohol from the tubers of Bulbophyllum retusiusculum and noted that related phenylpropanoid compounds from the same plant exhibited antifungal activity against Candida albicans. nih.gov

| Fungal Species | Compound/Source | Observed Antifungal Effect |

| Candida albicans | Dihydrodehydro-diconiferyl alcohol 9'-O-β-D-glucoside (DDDC9G) | Potent antifungal activity; perturbs and depolarizes the plasma membrane, forming pores. nih.gov |

| Candida albicans | Phenylpropanoids from Bulbophyllum retusiusculum (dihydroconiferyl alcohol was also isolated) | A related compound, retusiusine B, showed potent antifungal activity. nih.gov |

Future Research Directions and Perspectives

Elucidation of Undiscovered Biosynthetic Pathways and Regulatory Networks

Future research is poised to unravel the more nuanced aspects of dihydroconiferyl alcohol's biosynthesis and its intricate regulatory control. While it is understood to be a product of the broader monolignol pathway, the specific enzymes and regulatory factors that dictate its precise flux and accumulation remain partially obscure.

The conversion of coniferaldehyde (B117026) to dihydroconiferyl alcohol is a critical step. Research has shown that microsomes isolated from the developing xylem of Pinus strobus can catalyze this reduction in the presence of NADPH, pointing to the action of one or more reductase or dehydrogenase enzymes. researchgate.net Enzymes such as cinnamyl alcohol dehydrogenase (CAD), which are central to lignin (B12514952) biosynthesis, are prime candidates. nih.govnih.gov However, the existence of specific isoforms with a higher affinity for producing dihydroconiferyl alcohol under particular physiological conditions is a key area for future investigation. Identifying and characterizing these specific enzymes will be crucial.

The regulation of the phenylpropanoid pathway is managed by a complex hierarchy of transcription factors. tandfonline.com Future studies should aim to identify the specific regulatory elements that control the expression of genes responsible for dihydroconiferyl alcohol production. This involves exploring the roles of master regulatory switches, such as NAC and MYB transcription factors, which are known to govern the entire secondary wall biosynthetic program. tandfonline.complos.org By understanding which specific transcription factors (TFs) and cis-regulatory elements in gene promoters respond to developmental cues or environmental stresses, researchers can better understand the conditions that favor the synthesis of dihydroconiferyl alcohol over other monolignols. tandfonline.com Gene co-expression network analysis presents a powerful tool for identifying novel regulatory genes that are transcriptionally coordinated with known biosynthetic genes. nih.gov

Table 1: Key Enzymes and Transcription Factors in the Monolignol Pathway

| Molecule Type | Name | Function |

| Enzyme | Phenylalanine ammonia (B1221849) lyase (PAL) | First committed step in the phenylpropanoid pathway. frontiersin.org |

| Enzyme | Cinnamate (B1238496) 4-hydroxylase (C4H) | Catalyzes the hydroxylation of cinnamate. frontiersin.org |

| Enzyme | 4-coumarate-CoA ligase (4CL) | Activates hydroxycinnamic acids to their CoA esters. frontiersin.org |

| Enzyme | Cinnamoyl-CoA reductase (CCR) | Reduces hydroxycinnamoyl-CoAs to aldehydes. nih.govnih.gov |

| Enzyme | Cinnamyl alcohol dehydrogenase (CAD) | Reduces aldehydes to alcohols (monolignols). nih.govnih.gov |

| Transcription Factor | MYB family (e.g., MYB58, MYB63) | Directly activate lignin biosynthetic genes. tandfonline.com |

| Transcription Factor | NAC family (e.g., SND1, NST1) | Master switches for the secondary wall biosynthetic program. nih.gov |

Investigation of Novel Biological Functions and Inter-Species Interactions

The known biological roles of dihydroconiferyl alcohol as a cell division factor in Acer species and a synergist for plant hormones like auxin are just the beginning. nih.gov Its identity as a phenolic compound produced via the phenylpropanoid pathway—a pathway central to plant defense—strongly suggests undiscovered functions, particularly in mediating interactions between plants and their environment. nih.govresearchgate.net

A promising avenue of research is its potential role in allelopathy, the chemical inhibition of one plant by another. A related compound, dihydrodi coniferyl alcohol, has demonstrated phytotoxic effects on the metabolism of Lactuca sativa (lettuce). openbioactivecompoundjournal.comresearchgate.net This finding provides a strong rationale for investigating the monomer itself for similar allelopathic activities, which could have implications for weed management and understanding plant community dynamics.

Furthermore, the involvement of phenylpropanoids in defending against pathogens and herbivores is well-established. These compounds can act as antimicrobials, feeding deterrents, or precursors to physical barriers like lignin that impede infection and attack. nih.govresearchgate.net Future research should focus on direct bioassays to determine the specific antimicrobial and insecticidal properties of dihydroconiferyl alcohol. Investigating its accumulation at sites of infection or herbivory and identifying any pathogens or insects that are particularly sensitive to it would clarify its role in plant defense.

Advancements in Sustainable Bioproduction and Biorefinery Applications

The unique chemical structure of dihydroconiferyl alcohol makes it a valuable target for sustainable production and a key component in emerging biorefinery concepts. Future research in this area will likely focus on two main strategies: microbial synthesis and valorization from lignin.

Metabolic engineering of microorganisms like Escherichia coli and yeast offers a promising path for the de novo production of dihydroconiferyl alcohol. nih.gov Scientists have already successfully engineered microbes to produce related phenylpropanoids, such as p-coumaryl alcohol and coniferyl alcohol, by introducing biosynthetic pathway genes from plants. nih.govmdpi.com A logical next step is to extend these engineered pathways by introducing a suitable reductase to convert a precursor like coniferaldehyde directly to dihydroconiferyl alcohol. Optimizing cofactor availability and managing host toxicity will be key challenges to achieving high yields. researchgate.net

In the context of biorefineries, which aim to convert biomass into a spectrum of value-added products, dihydroconiferyl alcohol is a significant platform molecule. It is a major monomer produced from the reductive catalytic fractionation (RCF) of lignin, a process central to "lignin-first" biorefining strategies. nih.govfrontiersin.org This approach depolymerizes the complex lignin polymer into a stream of valuable aromatic chemicals, preventing its traditional fate of being burned for low-value heat. repec.orgmdpi.com

Once obtained from lignin, research must focus on the "valorization" of dihydroconiferyl alcohol—upgrading it into higher-value products. polympart.commpg.de One demonstrated application is its selective enzymatic esterification to produce lipophilic antioxidants. nih.gov These modified molecules have improved compatibility with hydrophobic matrices like polymers, oils, and cosmetics, while retaining the antioxidant capacity of the phenolic hydroxyl group. nih.gov Future work should explore its use as a building block for novel biopolymers, specialty chemicals, and pharmaceuticals, thereby enhancing the economic viability of the entire biorefinery process. ncsu.edu

Table 2: Potential Biorefinery Applications of Dihydroconiferyl Alcohol

| Application Area | Description | Rationale / Research Goal |

| Antioxidants | Enzymatic esterification to create lipophilic antioxidants for use in cosmetics, foods, and polymers. nih.gov | Preserve the active phenolic group while increasing solubility in non-polar materials. |

| Biopolymers | Use as a monomer or precursor for creating new bio-based plastics and resins. ncsu.edu | Leverage its aromatic structure to impart desirable properties like rigidity and thermal stability. |

| Platform Chemical | Chemical or biological conversion into other high-value specialty chemicals. | Serve as a renewable feedstock to replace petroleum-derived aromatic building blocks. |

| Pharmaceuticals | Investigation of its biological activities for potential therapeutic uses. guidechem.com | Explore anticancer or other health-promoting effects noted in related phenolic compounds. |

Q & A

Basic Research Questions

Q. How should dihydroconiferyl alcohol be stored to ensure stability for experimental use?

- Methodological Answer : Dihydroconiferyl alcohol should be stored in a tightly sealed container, protected from light, and maintained at 2–8°C. Short-term transport using ice packs is acceptable. Avoid bulk purchases to minimize degradation risks during storage .

Q. What are common causes of unexpected chromatographic results (e.g., missing or multiple peaks) when analyzing dihydroconiferyl alcohol via HPLC?

- Methodological Answer :

- Missing peaks: Check chromatographic conditions (e.g., mobile phase composition, detector settings). Ensure signal attenuation is minimized and data collection time is sufficient .

- Multiple peaks: Contamination from solvents, containers, or columns is likely. Validate solvent purity and column integrity. For standard reference materials, impurities exceeding specifications suggest external contamination .

Q. How can researchers verify the purity of dihydroconiferyl alcohol standards?

- Methodological Answer : Use HPLC with validated protocols (e.g., gradient elution, UV detection at 280 nm). Compare retention times and peak areas against certified reference materials. Historical data may assume 100% purity for unlabeled standards, but modern assays require explicit quantification .

Advanced Research Questions

Q. How does the absence of a Cβ radical in dihydroconiferyl alcohol impact lignin polymerization mechanisms?

- Methodological Answer : Unlike coniferyl alcohol, dihydroconiferyl alcohol lacks the double bond necessary for Cβ radical formation. This prevents β-O-4, β-5, and β-β lignin linkages. In vitro polymerization assays show reduced polymerization degrees and increased oligomer formation, primarily 4-O-5-linked dimers. Use radical initiation systems (e.g., peroxidase/H₂O₂) to simulate lignin biosynthesis and analyze products via size-exclusion chromatography .

Q. What analytical techniques are recommended for characterizing dihydroconiferyl alcohol-derived oligomers?

- Methodological Answer :

- Pyrolysis-GC/MS: Identifies thermal degradation products (e.g., dihydroconiferyl alcohol, coniferaldehyde) to infer original oligomer structures .

- NMR spectroscopy: 2D HSQC and COSY experiments resolve 4-O-5 linkages in dimers. Compare chemical shifts with lignin model compounds .

- Mass spectrometry (MALDI-TOF): Determines oligomer molecular weights and polymerization degrees .

Q. How do synthetic lignin polymers (DHPs) from dihydroconiferyl alcohol differ structurally from natural lignins?

- Methodological Answer : DHPs from dihydroconiferyl alcohol lack β-aryl ether linkages (β-O-4), which dominate natural lignins. Instead, they form linear oligomers via 4-O-5 bonds. Use thioacidolysis or derivatization followed by reductive cleavage (DFRC) to quantify linkage types. Comparative studies with coniferyl alcohol DHPs highlight structural divergences using FTIR and ¹³C NMR .

Q. What experimental controls are critical when studying dihydroconiferyl alcohol’s role in plant cell wall models?

- Methodological Answer :

- Include coniferyl alcohol as a positive control to contrast polymerization behaviors.

- Use radical scavengers (e.g., TEMPO) to validate radical-mediated polymerization pathways.

- Monitor abiotic oxidation byproducts via LC-MS to distinguish enzymatic vs. non-enzymatic reactions .